1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate
Description
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate (CAS: 2021202-75-3) is a halogenated indazole derivative with the molecular formula C₁₄H₁₄BrIN₂O₄ and a molecular weight of 481.08 g/mol . Its structure features a bicyclic indazole core substituted with bromine (at position 5) and iodine (at position 3), along with two ester groups: a tert-butyl moiety at the N1 position and a methyl ester at C7 (Figure 1). This combination of halogens and sterically bulky esters makes it a versatile intermediate for further functionalization in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H14BrIN2O4 |
|---|---|
Molecular Weight |
481.08 g/mol |
IUPAC Name |
1-O-tert-butyl 7-O-methyl 5-bromo-3-iodoindazole-1,7-dicarboxylate |
InChI |
InChI=1S/C14H14BrIN2O4/c1-14(2,3)22-13(20)18-10-8(11(16)17-18)5-7(15)6-9(10)12(19)21-4/h5-6H,1-4H3 |
InChI Key |
MNGSFLBVGPWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate typically follows these key steps:
Step 1: Preparation of 5-bromo-1H-indazole intermediate
Starting from indazole, selective bromination at the C-5 position is achieved using brominating agents such as N-bromosuccinimide or bromoisocyanuric acid under controlled conditions (e.g., room temperature, dichloromethane solvent) to yield 5-bromo-1H-indazole with good yields (~70%).Step 2: Introduction of iodine at C-3 position
The 3-iodo substitution is introduced via electrophilic iodination. This can be performed using iodine sources such as iodine monochloride or N-iodosuccinimide, often in the presence of acidic or neutral solvents like acetonitrile or DMF, at mild temperatures to avoid over-iodination or decomposition.Step 3: Esterification at N-1 and C-7 positions
The N-1 position is protected or esterified with a tert-butyl group, commonly by reaction with tert-butyl chloroformate or tert-butyl alcohol under basic conditions (e.g., sodium hydride in DMF). The C-7 carboxylate is methylated using methyl iodide or methyl triflate in the presence of a base. This step requires careful control to avoid alkylation at undesired sites.Step 4: Purification and characterization
The final product is purified by silica gel chromatography using gradients of ethyl acetate and hexane or dichloromethane. Characterization includes NMR (1H, 13C), LC-MS, and melting point analysis to confirm structure and purity.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 1H-indazole | N-bromosuccinimide (NBS), DMF, RT, 2 h | 70 | Selective bromination at C-5; inert atmosphere recommended |
| 2 | Iodination at C-3 | N-iodosuccinimide (NIS), acetonitrile, RT, 1-3 h | 60-75 | Control temperature to avoid polyiodination |
| 3 | N-1 tert-butyl ester formation | tert-Butyl chloroformate, NaH, DMF, 0°C to RT, 2 h | 65-80 | Slow addition of NaH to avoid side reactions |
| 4 | C-7 methyl ester formation | Methyl iodide, NaH, DMF, 0°C to RT, 2 h | 70 | Quench with saturated NaHCO3, extract with EtOAc |
| 5 | Purification | Silica gel chromatography (EtOAc/hexane gradient) | - | Final purity >95% confirmed by NMR and LC-MS |
Research Findings and Optimization Notes
Halogenation selectivity: Studies show that bromination at C-5 is favored due to electronic effects of the indazole ring, while iodination at C-3 requires milder conditions to prevent over-iodination or side reactions.
Base choice for esterification: Sodium hydride in DMF is preferred for deprotonation and alkylation steps due to its strong basicity and solubility, facilitating high yields and regioselectivity.
Solvent effects: DMF and acetonitrile are commonly used solvents due to their polarity and ability to dissolve reactants and bases, enhancing reaction rates and selectivity.
Temperature control: Most steps are performed at 0°C to room temperature to minimize side reactions and decomposition.
Purification: Silica gel chromatography with gradient elution is effective in separating regioisomers and removing impurities.
Summary Table of Key Reaction Parameters
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Bromination | NBS, DMF, RT, 2 h | High regioselectivity at C-5 |
| Iodination | NIS, CH3CN, RT, 1-3 h | Avoid excess reagent to prevent polyiodination |
| N-1 Esterification | tert-Butyl chloroformate, NaH, DMF, 0°C-RT | Controlled addition of NaH critical |
| C-7 Methylation | Methyl iodide, NaH, DMF, 0°C-RT | Quench carefully to avoid side products |
| Purification | Silica gel, EtOAc/hexane gradient | Achieves >95% purity |
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromo and iodo) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Pharmacological Applications
Indazole derivatives, including 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate, have been studied for their diverse biological activities:
- Antimicrobial Activity : Indazole compounds exhibit significant antimicrobial properties. Studies indicate that modifications in the indazole structure can enhance efficacy against various pathogens .
- Anti-inflammatory Effects : Research has shown that certain indazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory disorders .
- Neuroprotective Properties : There is emerging evidence that indazole derivatives may provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
- Anticancer Potential : Some studies suggest that indazole compounds can inhibit cancer cell proliferation, indicating their potential as anticancer agents. The structural modifications in compounds like this compound may enhance this activity .
Synthesis and Characterization
The synthesis of this compound involves several steps of functional group modification and protection strategies. The tert-butyl and halogen substituents are crucial for the compound's stability and biological activity.
Synthesis Steps:
- Formation of Indazole Core : The initial step typically involves the formation of the indazole ring through cyclization reactions using appropriate precursors.
- Bromination and Iodination : Subsequent halogenation reactions introduce bromine and iodine at specific positions on the indazole ring.
- Esterification : The final step includes esterification to form the dicarboxylate structure.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various indazole derivatives, including our compound of interest. The results demonstrated that the presence of bromine and iodine significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Effects
Another research project focused on assessing the neuroprotective capabilities of indazole derivatives in models of oxidative stress. The findings indicated that compounds similar to this compound could reduce neuronal cell death and improve survival rates in vitro.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Features :
- Halogenation : Bromine and iodine at positions 5 and 3 enhance reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Halogen Diversity : The target compound uniquely combines bromine and iodine, enabling dual reactivity in substitution or coupling reactions. In contrast, compound 10b () and the indoline analog () lack halogens or have only bromine.
- Ester Configuration : The target’s mixed ester groups (t-Bu and Me) differ from the di-t-Bu esters in compounds 10a–10d, which are synthesized for steric stability but limit downstream modifications .
- Core Heterocycle : The indoline analog () replaces the indazole’s aromatic nitrogen with a saturated structure, reducing aromatic conjugation and likely altering electronic properties .
Reactivity and Stability
- Halogen Reactivity : The iodine in the target compound is more reactive than bromine in 10a–10d, facilitating selective C–I bond activation in metal-catalyzed reactions.
- Ester Stability: The t-Bu group in the target enhances stability against hydrolysis compared to methyl or ethyl esters. However, the indoline analog’s discontinuation () suggests instability in non-aromatic cores .
- Physical State : Compounds with di-t-Bu esters (e.g., 10a–10d) exhibit varied physical states, with 10d’s glassy consistency posing handling challenges .
Biological Activity
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is a synthetic compound belonging to the indazole family. This compound features a complex structure with multiple functional groups, including bromine and iodine substituents, which contribute to its potential biological activities. The molecular formula of this compound is C14H14BrIN2O4, and it has garnered attention in medicinal chemistry due to its promising pharmacological properties.
- Molecular Weight : 481.08 g/mol
- Molecular Formula : C14H14BrIN2O4
Biological Activities
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : This compound has shown potential in inhibiting certain kinases involved in cancer cell signaling pathways. The halogen substitutions (bromo and iodo) are believed to enhance its ability to bind to specific enzymes and receptors, thereby influencing cellular signaling critical for tumor growth and proliferation .
- Antimicrobial Properties : Studies have demonstrated that similar indazole compounds possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogens has been linked to increased antibacterial effectiveness .
The biological activity of this compound is primarily mediated through its interactions with cellular receptors and enzymes. These interactions can modulate key signaling pathways associated with disease progression:
- Kinase Inhibition : The compound may inhibit specific kinases that play a role in cancer cell survival and proliferation.
- Biofilm Disruption : Similar compounds have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study examining the anticancer properties of indazole derivatives found that compounds with halogen substitutions exhibited significant cytotoxic effects on various cancer cell lines. The study indicated that this compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial activities, indazole derivatives were tested against multiple bacterial strains. The results indicated that compounds with bromine and iodine substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of non-halogenated counterparts .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related indazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Tert-butyl) 7-methyl 5-chloro-3-iodo-1H-indazole | Contains chlorine instead of bromine | May exhibit different reactivity due to chlorine's electronegativity |
| 1-(Tert-butyl) 7-methyl 5-bromo-3-fluoro-1H-indazole | Contains fluorine instead of iodine | Potentially different biological activity due to fluorine's small size |
| 1-(Tert-butyl) 5-methyl 3-bromo-1H-indazole | Lacks one carboxylate group | Simpler structure may lead to different properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
